N-Butyl-2-methoxy-5-nitroaniline
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Overview
Description
N-Butyl-2-methoxy-5-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a butyl group, a methoxy group, and a nitro group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methoxy-5-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or zinc in hydrochloric acid.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of N-Butyl-2-methoxy-5-aminoaniline.
Substitution: Various substituted nitroanilines depending on the substituent used.
Scientific Research Applications
N-Butyl-2-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitroaniline: Lacks the butyl group but has similar chemical properties.
4-Nitroaniline: Similar structure but different substitution pattern on the aromatic ring.
2-Methoxy-4-nitroaniline: Similar functional groups but different positions on the aromatic ring.
Uniqueness
N-Butyl-2-methoxy-5-nitroaniline is unique due to the presence of the butyl group, which influences its chemical reactivity and solubility. This makes it distinct from other nitroanilines and useful in specific applications where these properties are advantageous .
Properties
CAS No. |
93398-03-9 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-butyl-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-7-12-10-8-9(13(14)15)5-6-11(10)16-2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
SXJSHLPYAOQRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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